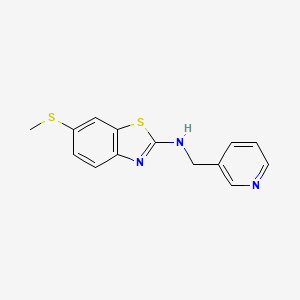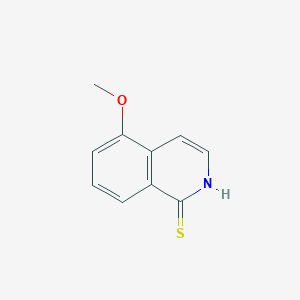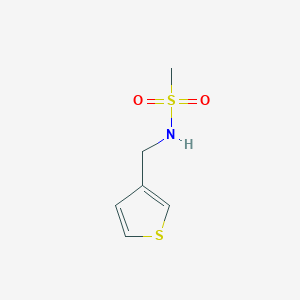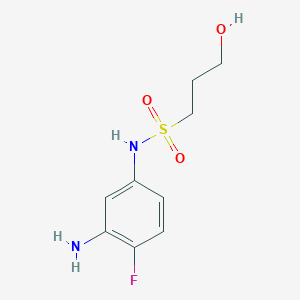
2-氯-4-(4-甲氧基哌啶-1-羰基)苯酚
描述
“2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” is a chemical compound with the molecular formula C13H16ClNO3 . It has a molecular weight of 269.72 .
Synthesis Analysis
The synthesis of compounds similar to “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” often involves reactions with primary or secondary amines . Piperidines, a class of compounds that includes “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol”, are significant synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” consists of a phenol group, a methoxy group, and a piperidine ring . The InChI code for this compound is 1S/C12H15ClN2O2/c1-17-10-4-6-15 (7-5-10)12 (16)9-2-3-11 (13)14-8-9/h2-3,8,10H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol” include a molecular weight of 269.72 . . Additional properties such as boiling point and storage conditions are not specified in the search results .科学研究应用
生物活性天然产物的合成
该化合物作为生物活性天然产物合成的砌块。 其结构复杂性和官能团使其成为创造具有潜在生物活性的化合物的宝贵前体,例如抗肿瘤和抗炎作用 .
导电聚合物
由于其酚类结构,它可用于导电聚合物的开发。 这些聚合物在各种电子设备中都有应用,包括传感器、晶体管和光伏电池 .
抗氧化剂
该化合物具有供电子能力,使其成为抗氧化剂的候选者。 这种特性有利于防止生物系统中的氧化应激,以及在材料科学中保护物质免受降解 .
紫外线吸收剂
2-氯-4-(4-甲氧基哌啶-1-羰基)苯酚:可作为紫外线吸收剂。 此应用在防晒霜、塑料和涂料的生产中至关重要,以防止紫外线引起的损伤 .
阻燃剂
该化合物的固有特性可用于开发阻燃剂。 这些用于各种材料,包括纺织品和建筑材料,以抑制或抵抗火势蔓延 .
制药
在制药行业,由于其潜在的生物活性,可以探索该化合物用于合成新型药物。 其分子框架允许创建不同的药效团 .
材料科学
其结构属性可以提高材料(如塑料和粘合剂)的热稳定性和阻燃性,使其成为材料科学应用中宝贵的添加剂 .
分析化学
作为试剂,2-氯-4-(4-甲氧基哌啶-1-羰基)苯酚可用于分析化学,通过形成可检测的配合物来检测和定量各种化学物质 .
安全和危害
作用机制
Target of Action
Similar compounds have been known to target enzymes like nitric oxide synthase .
Mode of Action
It’s known that the compound contains a methoxypiperidine group, which could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-pi stacking .
Biochemical Pathways
A similar compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a two-component FAD-dependent monooxygenase .
Pharmacokinetics
The compound’s molecular weight (26972 g/mol ) suggests that it could potentially be absorbed and distributed in the body. The presence of a methoxy group might also influence its metabolism and excretion .
Result of Action
Based on its structural similarity to other compounds, it could potentially cause changes in enzyme activity, leading to alterations in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol. For instance, its storage temperature is reported to be room temperature , suggesting that it may be stable under normal environmental conditions.
生化分析
Biochemical Properties
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, which can lead to alterations in metabolic pathways. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are crucial for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is critical for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-methoxypiperidine-1-carbonyl)phenol is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its subsequent biochemical effects. Understanding the subcellular localization mechanisms is crucial for evaluating the compound’s potential therapeutic applications.
属性
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-(4-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-18-10-4-6-15(7-5-10)13(17)9-2-3-12(16)11(14)8-9/h2-3,8,10,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJYLZIINXFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)




![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

